2-Fluorobenzo[d]thiazol-6-ol
Overview
Description
2-Fluorobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H4FNOS and a molecular weight of 169.18 g/mol. It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 2-Fluorobenzo[d]thiazol-6-ol can be analyzed using various spectroscopic techniques. For instance, IR, 1H NMR, 13C NMR, and mass spectral data can be used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
2-Fluorobenzo[d]thiazol-6-ol can participate in various chemical reactions. For example, it can be used as a building block in the synthesis of more complex molecules .Scientific Research Applications
1. Fluorescent Probes for Analyte Detection
- Application Summary: Benzothiazole and its derivatives can be used to construct fluorescent probes. These probes can specifically interact with the analyte, thereby changing their luminescence characteristics to achieve the detection of the analyte. They can be applied to the detection of substances, the analysis of harmful substances, and cell imaging .
- Methods of Application: The benzothiazole fluorescent probe is mainly composed of two parts: the benzothiazole moiety and the moiety connected to the benzothiazole. The benzothiazole moiety is mainly prepared by the condensation reaction of 2-aminothiophenol .
- Results or Outcomes: These benzothiazole fluorescent probes for detecting HClO were synthesized on the basis of 2-(benzo[d]thiazol-2-yl)-4-methylphenol. The detection limit can be as low as 8.9 nM and can be used for cell imaging .
2. Anti-inflammatory and Analgesic Activities
- Application Summary: A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
- Methods of Application: The synthesis of these compounds involves various chemical reactions, including the synthesis of potassium dithiocarbazinate .
- Results or Outcomes: Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
3. Antimicrobial Treatment
- Application Summary: ®-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, a compound related to “2-Fluorobenzo[d]thiazol-6-ol”, is the fundamental scaffold for antimicrobial treatment .
4. Synthesis of Diverse Analogues
- Application Summary: Benzothiazoles and related diverse analogues can be synthesized simultaneously through iodine-catalyzed intramolecular cyclization from identical substrates .
- Methods of Application: The synthesis involves a mixture of β-ketothioamides, iodine, and K2CO3 stirred in DMSO at 50°C for 40 minutes .
- Results or Outcomes: The synthesis yields various benzothiazole analogues, including 2-(benzo[d]thiazol-2-yl)-3,4-dihydronaphthalen-1-ol .
5. Fabrication of 2-Arylbenzothiazoles
- Application Summary: 2-Arylbenzothiazoles, which include 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, are versatile scaffolds with biological and industrial applications . They act as fluorescent pigment dyeing substrates and possess β-D-galactosidase activities, used in bacterial detection .
6. Pharmacological Evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine Carboxamide Derivatives
- Application Summary: N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole have been synthesized and pharmacologically evaluated .
7. Synthesis of Diverse Analogues
- Application Summary: Benzothiazoles and related diverse analogues can be synthesized simultaneously through iodine-catalyzed intramolecular cyclization from identical substrates .
- Methods of Application: The synthesis involves a mixture of β-ketothioamides, iodine, and K2CO3 stirred in DMSO at 50°C for 40 minutes .
- Results or Outcomes: The synthesis yields various benzothiazole analogues, including 2-(benzo[d]thiazol-2-yl)-3,4-dihydronaphthalen-1-ol .
8. Fabrication of 2-Arylbenzothiazoles
- Application Summary: 2-Arylbenzothiazoles, which include 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, are versatile scaffolds with biological and industrial applications . They act as fluorescent pigment dyeing substrates and possess β-D-galactosidase activities, used in bacterial detection .
9. Pharmacological Evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine Carboxamide Derivatives
properties
IUPAC Name |
2-fluoro-1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTCLYGOXAVXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzo[d]thiazol-6-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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